ETN029: A Targeted Radioligand Therapy for Delta-like Ligand 3 (DLL3)-Expressing Small Cell Lung Cancer (SCLC)
ETN029: A Targeted Radioligand Therapy for Delta-like Ligand 3 (DLL3)-Expressing Small Cell Lung Cancer (SCLC)
An In-depth Technical Guide
This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and clinical development of ETN029, a novel radioligand therapy targeting Delta-like Ligand 3 (DLL3) for the treatment of small cell lung cancer (SCLC) and other neuroendocrine neoplasms. This document is intended for researchers, scientists, and drug development professionals.
Introduction to ETN029
ETN029, also known as MC339, is a promising investigational theranostic agent designed to selectively deliver radiotherapy to tumor cells overexpressing DLL3.[1] It consists of a macrocyclic peptide with high affinity for DLL3, conjugated to a DOTA chelator.[2] This design allows for the chelation of different radioisotopes for either therapeutic or diagnostic purposes. For therapeutic application, ETN029 is complexed with Actinium-225 ([225Ac]Ac-ETN029), a potent alpha-emitting radionuclide. For imaging, it can be labeled with Indium-111 ([111In]In-ETN029) for use in Single Photon Emission Computed Tomography (SPECT).[1][2]
Core Mechanism of Action
The primary mechanism of action of [225Ac]Ac-ETN029 is the targeted delivery of high-energy alpha particles to DLL3-expressing cancer cells.
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Target Binding and Internalization: ETN029 binds with picomolar affinity to DLL3, an atypical Notch ligand found to be selectively upregulated on the surface of SCLC and other neuroendocrine tumor cells.[3] Following binding, the ETN029-DLL3 complex is internalized by the cell.[3]
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Induction of DNA Double-Strand Breaks: Once inside the cell, the chelated Actinium-225 decays, emitting high-energy alpha particles. These particles induce highly lethal, complex double-strand breaks in the cellular DNA.[3]
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Cell Cycle Arrest and Apoptosis: The extensive DNA damage triggers cell cycle arrest and activates apoptotic pathways, leading to the death of the cancer cell. A key indicator of this DNA damage is the increased phosphorylation of H2AX, a known marker for DNA double-strand breaks, which has been observed in preclinical studies with [225Ac]Ac-ETN029.[3][4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action and a general experimental workflow for evaluating ETN029.
Caption: Mechanism of [225Ac]Ac-ETN029 in DLL3-expressing SCLC cells.
Caption: General workflow for the preclinical evaluation of ETN029.
Preclinical Data Summary
Preclinical studies have demonstrated the potential of ETN029 as a potent and selective agent against DLL3-expressing tumors.
In Vitro Studies
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Binding Affinity: ETN029 binds to human DLL3 with picomolar affinity.[3]
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Cell-Based Activity: [225Ac]Ac-ETN029 has shown high cell binding and internalization in the SCLC cell lines SHP-77 and NCI-H69.[3] It exhibits dose-dependent cytotoxicity in SCLC, neuroendocrine prostate cancer (NEPC), and metastatic melanoma cell lines.[3][4]
In Vivo Studies
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Biodistribution: A biodistribution study using [177Lu]Lu-ETN029 in a SHP-77 cell-derived xenograft (CDX) mouse model demonstrated rapid tumor uptake and persistent tumor retention.[3] The primary route of elimination was renal, with a favorable tumor-to-kidney ratio.[3]
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Efficacy: In CDX models of SCLC (NCI-H69 and SHP-77), a single dose of [225Ac]Ac-ETN029 led to significant tumor regression and prolonged survival.[3]
| Preclinical Model | Key Finding | Reference |
| DLL3-expressing cell lines (SHP-77, NCI-H69) | High cell binding and internalization. | [3] |
| SCLC, NEPC, melanoma cell lines | Dose-dependent cytotoxicity. | [3][4] |
| SHP-77 CDX mouse model | Rapid and persistent tumor uptake. | [3] |
| SHP-77 CDX mouse model | Favorable tumor-to-kidney uptake ratio of approximately 5:1 at 24 hours. | [3] |
| NCI-H69 and SHP-77 CDX mouse models | Robust tumor regression and prolonged survival with a single dose. | [3] |
Clinical Development
ETN029 is currently being evaluated in a Phase I clinical trial (NCT07006727).[5][6]
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Study Design: This is an open-label, multi-center study evaluating the safety, tolerability, dosimetry, pharmacokinetics, and preliminary efficacy of [225Ac]Ac-ETN029.[5][6][7] The study also assesses the safety and imaging properties of [111In]In-ETN029.[5][6][7] The trial includes both dose-escalation and dose-expansion cohorts.[5][6][7]
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Patient Population: The trial is enrolling patients with advanced DLL3-expressing solid tumors, including SCLC, large cell neuroendocrine carcinoma of the lung, neuroendocrine prostate cancer, and gastroenteropancreatic neuroendocrine carcinoma, who have progressed on prior therapies.[5][6][7]
Experimental Protocols
Detailed experimental protocols are not yet available in the public domain. The information below is based on standard methodologies used in the field.
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Cell Binding and Internalization Assays: These are typically performed using radiolabeled ETN029 incubated with DLL3-positive and DLL3-negative cell lines. Binding affinity (Kd) can be determined by saturation binding experiments. Internalization rates can be measured by acid wash stripping of surface-bound radioligand at various time points.
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Cytotoxicity Assays: Dose-response curves are generated by treating DLL3-expressing cancer cell lines with increasing concentrations of [225Ac]Ac-ETN029. Cell viability is typically assessed using assays such as MTS or CellTiter-Glo after a defined incubation period.
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In Vivo Tumor Models: Human SCLC cell lines (e.g., NCI-H69, SHP-77) are implanted subcutaneously in immunocompromised mice. Once tumors reach a specified size, mice are treated with a single intravenous injection of [225Ac]Ac-ETN029. Tumor volume and body weight are monitored over time. Survival is also a key endpoint.
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Biodistribution Studies: Tumor-bearing mice are injected with a radiolabeled version of ETN029 (e.g., with Lutetium-177 or Indium-111). At various time points post-injection, tissues of interest (tumor, blood, kidneys, liver, etc.) are harvested, weighed, and the radioactivity is counted to determine the percentage of injected dose per gram of tissue (%ID/g).
Conclusion
ETN029 is a promising DLL3-targeting radioligand therapy with a well-defined mechanism of action centered on the targeted delivery of alpha-particle radiation to cancer cells. Preclinical data have demonstrated its high affinity, potent cytotoxicity, and significant anti-tumor efficacy in SCLC models. The ongoing Phase I clinical trial will provide crucial data on its safety and preliminary efficacy in patients with DLL3-expressing solid tumors. As more data becomes available, ETN029 could represent a significant advancement in the treatment of SCLC and other neuroendocrine cancers.
References
- 1. ETN029 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. drughunter.com [drughunter.com]
- 3. ETN029: Discovery and development of a DLL3-targeting radioligand therapy for the treatment of SCLC and beyond - American Chemical Society [acs.digitellinc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phase I Study of [225Ac]Ac-ETN029 in Patients With Advanced DLL3-expressing Solid Tumors [ctv.veeva.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. novartis.com [novartis.com]
